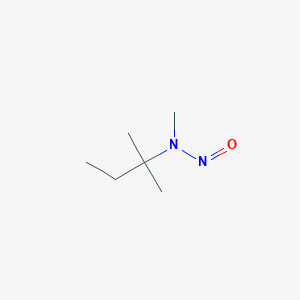
N-methyl-N-(2-methylbutan-2-yl)nitrous Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-methylbutan-2-yl)nitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound is known for its unique structure and properties, which make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylbutan-2-yl)nitrous amide typically involves the reaction of a carboxylic acid with an amine. direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of amides often involves the use of acyl chlorides or anhydrides due to their reactivity. The reaction conditions typically include the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process is carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(2-methylbutan-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amide may produce a carboxylic acid, while reduction may produce an amine.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-methylbutan-2-yl)nitrous amide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-methylbutan-2-yl)nitrous amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-methyl-N-(2-methylbutan-2-yl)nitrous amide include other amides such as N-methyl-N-(pyridin-2-yl)nitrous amide and N-methyl-2-pyrrolidone .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that other amides may not be able to fulfill.
Propiedades
Número CAS |
115440-58-9 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylbutan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5-6(2,3)8(4)7-9/h5H2,1-4H3 |
Clave InChI |
HBONLOFDPHMEBW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



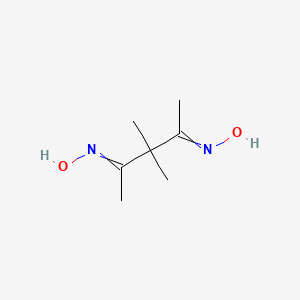
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
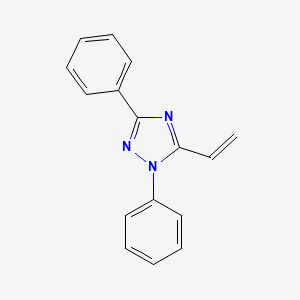
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
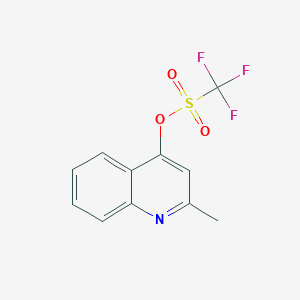
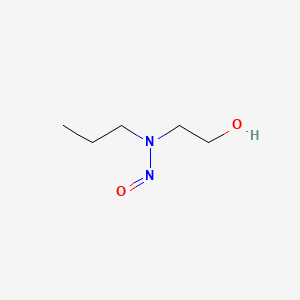

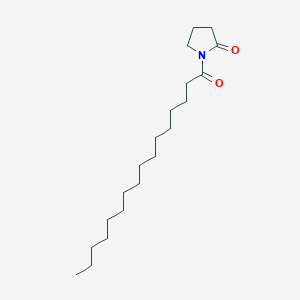
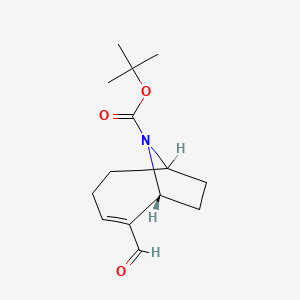
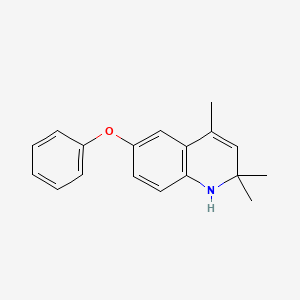
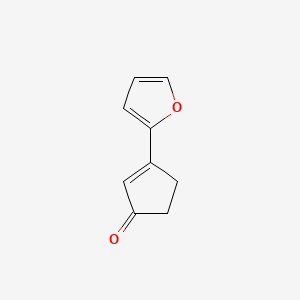
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)

